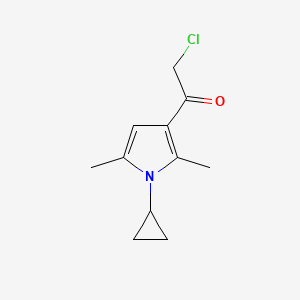

2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Description

2-Chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a substituted pyrrole derivative characterized by a cyclopropyl group at the 1-position of the pyrrole ring, methyl groups at the 2- and 5-positions, and a chloroethanone moiety at the 3-position. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol (calculated based on substituents). The compound is listed as discontinued by CymitQuimica but remains available through Santa Cruz Biotechnology (sc-341582) at 95% purity for research applications .

Properties

IUPAC Name |

2-chloro-1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-5-10(11(14)6-12)8(2)13(7)9-3-4-9/h5,9H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOWBQXUDGEQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366510 | |

| Record name | 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744227-04-1 | |

| Record name | 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Cyclopropyl Methyl Ketone Derivatives

A key step in the preparation is the chlorination of cyclopropyl methyl ketone or its pyrrole-substituted analogs to introduce the 2-chloro-ethanone functionality.

Method Summary:

- Starting Material: Cyclopropyl methyl ketone or 1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone.

- Catalyst: Organometallic aluminum compounds, particularly methylaluminum chloride (MeAlCl), are used to catalyze the chlorination.

- Chlorinating Agent: Chlorine gas is introduced gradually under controlled temperature.

- Solvent: Dichloroethane or dichloromethane is commonly used.

- Temperature: Reaction is maintained at low temperatures (around -5 °C to 0 °C) to control selectivity.

- Reaction Time: Typically 3.5 to 14 hours depending on scale and conditions.

- Workup: Removal of solvent under reduced pressure followed by vacuum distillation to isolate the desired chlorinated product.

$$

\text{Cyclopropyl methyl ketone derivative} + \text{Cl}_2 \xrightarrow[\text{MeAlCl}]{\text{Dichloroethane}, -5^\circ C} \text{2-chloro-1-(1-cyclopropyl) ethanone derivative}

$$

- High selectivity for mono-chlorination at the alpha position of the ethanone.

- Yields around 90-91% with product purity up to 97%.

- Minimal formation of dichlorinated byproducts (~1.8-2.1%).

This method is noted for its mild conditions, environmental friendliness (no sulfur dioxide generation), and suitability for large-scale industrial production.

Functionalization of Pyrrole Ring and Introduction of Cyclopropyl Group

The pyrrole ring bearing 2,5-dimethyl substituents is prepared or functionalized prior to chlorination. Typical steps include:

- Starting from methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

- Conversion to the corresponding ethanone derivative via Friedel-Crafts acylation or related methods using acid chlorides.

- Introduction of the cyclopropyl substituent on the nitrogen or carbon of the pyrrole ring through alkylation or cyclopropanation reactions.

For example, Friedel-Crafts acylation with acid chlorides in the presence of aluminum chloride at low temperatures (-78 °C to -30 °C) in dichloromethane yields the pyrrole ethanone intermediate.

Purification and Isolation

- After chlorination, the reaction mixture is subjected to reduced pressure distillation.

- A rectifying column with glass ring packing is used to separate the desired product based on boiling points.

- Fractions collected at 100-102 °C correspond to the target 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone.

- Lower boiling fractions are recycled to improve overall yield and reduce waste.

Data Table: Typical Reaction Conditions and Outcomes

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | Cyclopropyl methyl ketone derivative | 200 g scale example |

| Catalyst | Methylaluminum chloride (MeAlCl) | 0.5-10 mol% relative to substrate |

| Solvent | Dichloroethane or dichloromethane | 100-200 mL per 200 g substrate |

| Temperature | -5 °C to 0 °C | Controlled to avoid over-chlorination |

| Chlorine gas flow rate | 25-75 g/h | Gradual introduction |

| Reaction time | 3.5 to 14 hours | Depending on scale and catalyst amount |

| Product purity (GC) | 96-97% | High selectivity |

| Yield | 90-91% | After distillation and purification |

| Byproducts | 1.8-2.1% dichlorinated compounds | Minimal formation |

Research Findings and Advantages

- The use of MeAlCl as a catalyst significantly improves chlorination selectivity and yield compared to non-catalyzed processes.

- The reaction avoids harsh reagents that generate corrosive byproducts, making it more environmentally sustainable.

- Recycling of lower boiling fractions enhances raw material utilization and reduces costs.

- The method is scalable and suitable for industrial synthesis of the compound or its analogs.

- The preservation of the pyrrole ring and methyl substituents under these conditions is confirmed by NMR and GC analysis, indicating mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic substitution: Products include substituted amines, ethers, and thioethers.

Oxidation: Products include ketones and carboxylic acids.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity (XLogP3): The cyclopropyl variant (target compound) likely has lower lipophilicity (~3.2) compared to ethyl (3.5) and aryl-substituted analogs (4.2–4.7).

- Steric Effects: Aryl substituents (e.g., 4-chlorophenyl) introduce significant steric bulk, which may hinder reactivity or binding in biological systems compared to the compact cyclopropyl group .

Q & A

Basic: What synthetic routes are recommended for 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, and how can purity be optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation, where a cyclopropyl-substituted pyrrole intermediate reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Characterization: Confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS). Purity is validated using HPLC with UV detection at 254 nm .

Basic: What spectroscopic and crystallographic methods are effective for structural elucidation?

Answer:

- Spectroscopy: -NMR (CDCl₃) reveals distinct signals for the cyclopropyl (δ 1.2–1.5 ppm) and methyl groups (δ 2.1–2.3 ppm). IR confirms the carbonyl stretch (~1700 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Cyclopropyl substituents may complicate crystal packing; slow evaporation from dichloromethane/hexane is advised. Data collection at low temperature (100 K) improves resolution .

Advanced: How do steric effects from the cyclopropyl group influence reactivity and crystallization?

Answer:

The cyclopropyl group introduces steric hindrance, reducing electrophilic substitution rates at the pyrrole ring. This can lead to:

- Crystallization Challenges: Increased disorder in SXRD models. Mitigate by using twinning algorithms in SHELXD or adjusting solvent polarity during crystallization.

- Reactivity Trade-offs: Slower reaction kinetics in nucleophilic substitutions but enhanced stability against ring-opening reactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

Discrepancies often arise from:

- Purity Variance: Impurities (e.g., unreacted chloroacetyl chloride) skew results. Validate via LC-MS and adjust synthetic protocols .

- Assay Conditions: Test cytotoxicity (MTT assay) in parallel with enzyme inhibition (e.g., USP14 deubiquitinase assays). Use IU1 (a structural analog) as a positive control .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Antimicrobial Activity: Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .

- Enzyme Inhibition: Fluorescence-based assays targeting proteasomal deubiquitinases (e.g., USP14), monitoring cleavage of ubiquitin-AMC substrates .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Docking Studies: Use MOE or AutoDock Vina to model binding to USP14’s active site. The chloroethanone moiety shows affinity for catalytic cysteine residues.

- MD Simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-protein complexes. Cyclopropyl groups may induce conformational strain in flexible loops .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a chemical fume hood to avoid inhalation (H335 hazard).

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Table 1: Structurally Related Analogs and Key Properties

Advanced: How to optimize yield in large-scale synthesis without compromising purity?

Answer:

- Catalyst Screening: Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side products.

- Flow Chemistry: Implement continuous-flow reactors for precise control of reaction exothermicity. Achieve 80% yield at 10 g scale with >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.